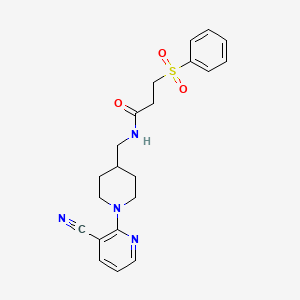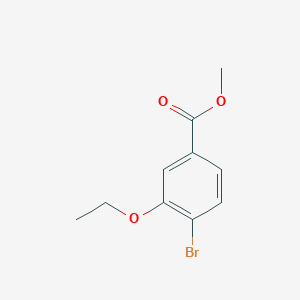
Methyl 4-bromo-3-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-ethoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by an ethoxy group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-3-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: Formation of new aromatic compounds with various substituents.
Reduction: Formation of 4-bromo-3-ethoxybenzyl alcohol.
Oxidation: Formation of 4-bromo-3-ethoxybenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3-ethoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Methyl 4-bromo-3-ethoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a bromomethyl group, which can lead to different chemical behavior and applications.
Uniqueness: The presence of both the bromine atom and the ethoxy group in this compound provides unique reactivity patterns, making it a versatile intermediate in organic synthesis. Its specific combination of functional groups allows for selective transformations that are not possible with other similar compounds .
Propiedades
IUPAC Name |
methyl 4-bromo-3-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQGWFJXDBERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2852592.png)
![8-ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)
![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)
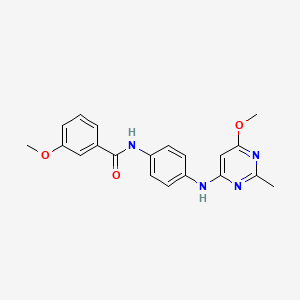
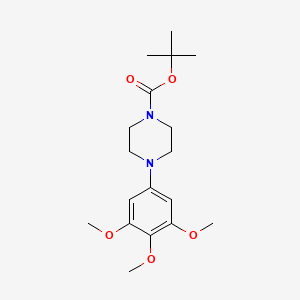
![3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE](/img/structure/B2852598.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2852599.png)
![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)
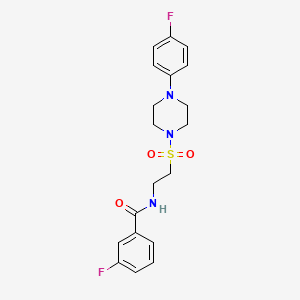
![5-{4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B2852602.png)
![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)
![N-(4-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2852607.png)
![3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2852610.png)
